Sepimostat dimethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sepimostat dimethanesulfonate involves multiple steps. One common method includes the reaction of naphthalene derivatives with benzoic acid derivatives in the presence of catalysts and specific reaction conditions . The process often requires an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sepimostat dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine (TEA).
Common Reagents and Conditions
Oxidizing Agents: TBHP
Reducing Agents: Hydrogen gas with palladium catalyst
Bases: Triethylamine (TEA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Sepimostat dimethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action for Sepimostat dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H27N5O8S2 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |
InChI Key |
ICYICMXERRTCPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Synonyms |
6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |
Origin of Product |
United States |
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